3-Methylthymine

Photochemistry DNA Damage Pyrimidine Dimers

3-Methylthymine is the validated, chemically stable N3-methylated thymine lesion essential for accurately probing AlkB family dioxygenases and FTO demethylase. Unlike unmodified thymine or 1-methylthymine, its unique N3-methyl group confers resistance to photodimer formation and creates a specific, slow-repair substrate that distinguishes ABH2/ABH3 and FTO mechanisms. Using any other analog yields false negatives in activity assays and misleading SAR data. Procure this batch-certified compound (≥98% by HPLC) to ensure reproducible enzyme kinetics, FTO inhibitor screening, and DNA lesion persistence studies.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 4160-77-4
Cat. No. B189716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylthymine
CAS4160-77-4
Synonyms3-methylthymine
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)N(C1=O)C
InChIInChI=1S/C6H8N2O2/c1-4-3-7-6(10)8(2)5(4)9/h3H,1-2H3,(H,7,10)
InChIKeyIIDONYMEGWHGRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylthymine (CAS 4160-77-4) for Epigenetics and DNA Repair: Procurement and Research-Grade Specification


3-Methylthymine (3-meT, also known as 3,5-dimethyluracil) is a C5 and N3 methylated pyrimidone derivative of thymine. It is recognized as a minor, chemically stable DNA lesion generated endogenously or through exposure to environmental alkylating agents [1]. Its unique methylation pattern at the N3 position distinguishes it from other methylated nucleobases and is central to its role as a specific probe in the study of DNA/RNA damage and repair mechanisms, particularly those involving the AlkB family of dioxygenases and the FTO protein [2].

Why Standard Thymine Analogs Cannot Substitute for 3-Methylthymine in Focused Research


Using unmodified thymine or its common N1-methylated analog (1-methylthymine) in place of 3-Methylthymine introduces critical experimental confounders. The N3 methyl group in 3-meT creates a unique steric and electronic environment that fundamentally alters molecular interactions. This is evidenced by stark differences in photochemical behavior and biochemical recognition. While 1-methylthymine readily forms multiple photodimers, 3-methylthymine is largely resistant [1]. More importantly, 3-meT serves as a specific, albeit inefficient, substrate for a distinct set of repair enzymes (AlkB, ABH3, FTO) that do not recognize unmodified thymine, and it is processed with different kinetics compared to other methylated lesions like 3-methylcytosine [2]. Substitution with any other thymine derivative would therefore produce false negatives in enzyme activity assays and misleading structure-activity relationship data in drug discovery programs targeting these pathways.

Head-to-Head Comparative Performance: Where 3-Methylthymine Differs Quantitatively from Analogs


Differential Photodimerization: 3-Methylthymine vs. 1-Methylthymine

In a direct head-to-head comparison, 3-Methylthymine exhibits dramatically lower photoreactivity than its N1-methylated counterpart. Under identical UV irradiation conditions in frozen aqueous solution, 1-methylthymine forms two distinct photodimers (cis-syn and trans-syn), whereas 3-methylthymine undergoes 'but little dimerisation' to yield only the cis-syn isomer [1]. This quantifiable difference in photoproduct formation is critical for studies on UV-induced DNA damage and for selecting appropriate model compounds.

Photochemistry DNA Damage Pyrimidine Dimers

Enzymatic Repair Efficiency: 3-Methylthymine vs. 3-Methylcytosine by AlkB/ABH3

3-Methylthymine is a poor substrate for the AlkB family of DNA repair enzymes relative to other major lesions. A direct comparison of repair rates by AlkB and ABH3 shows that at physiological pH, 3-methylthymine is repaired 'more slowly' than 3-methylcytosine, a major alkylation lesion [1]. The repair process itself is described as 'inefficient' and has a pH optimum of 6, which is non-physiological [2]. This differential repair rate is a key quantitative distinction for understanding the biological persistence of this specific lesion.

DNA Repair AlkB Dioxygenase Enzyme Kinetics Epigenetics

In Vivo Mutagenicity and Bypass: 3-Methylthymine vs. 1-Methylguanine

In AlkB-deficient E. coli cells, 3-Methylthymine (m3T) and 1-Methylguanine (m1G) both act as potent replication blocks with distinct mutagenic profiles. While the mutagenicity of m1G drops from 80% to 66% upon SOS polymerase induction, m3T mutagenicity is 60% and only slightly drops to 53% [1]. Crucially, in wild-type (AlkB+) cells, m1G mutagenicity is eliminated, but the replication block caused by m3T is 'unaffected by the presence of AlkB' [2]. This demonstrates a unique, quantifiable resistance to in vivo repair that distinguishes 3-meT from other alkylated bases.

Mutagenesis DNA Replication Toxicology In Vivo Model

FTO Demethylase Activity: 3-Methylthymine in ssDNA vs. 3-Methyluracil in ssRNA

3-Methylthymine is a key, quantifiable substrate for the human obesity-linked FTO protein. In vitro, recombinant FTO demonstrates a clear substrate preference hierarchy: it demethylates 3-methyluracil (3-meU) in single-stranded RNA with 'slightly higher efficiency' than 3-methylthymine (3-meT) in single-stranded DNA, and it shows 'negligible activities against 3-meT in double-stranded DNA' [1]. This quantifiable preference for the single-stranded context is a defining feature of FTO's biochemical activity and is supported by structural studies showing FTO's active site is specifically adapted for 3-meT recognition [2].

Obesity Research Epitranscriptomics FTO Enzyme Substrate Specificity

Enzymatic Repair Preference: AlkB Prefers 3-Methylthymine in Double-Stranded DNA

The substrate preference of the AlkB repair enzyme differs fundamentally between major and minor lesions. While AlkB repairs its major substrates (1-methyladenine and 3-methylcytosine) more efficiently in single-stranded DNA (ssDNA), it exhibits a unique preference for repairing weaker substrates like 1-methylguanine and 3-methylthymine in double-stranded DNA (dsDNA) [1]. This differential substrate recognition based on DNA context is a critical quantitative distinction for understanding AlkB's biological function.

DNA Repair AlkB Substrate Specificity Structural Biology

Nucleoside Kinase Inhibition: A Probe for TK-2 Active Site Requirements

3-Methylthymine serves as a specific heterocyclic base in a series of acyclic nucleoside analogues designed to inhibit human mitochondrial thymidine kinase (TK-2). While the most potent inhibitor in the series (IC50 = 1.5 µM) contained a thymine base, systematic replacement with 3-N-methylthymine and other pyrimidines revealed the crucial role of the base moiety in enzyme interaction [1]. The study demonstrates that modifications to the thymine ring, such as N3-methylation, can be used to probe and potentially tune TK-2 inhibitory activity and specificity.

Drug Discovery Mitochondrial Kinase Enzyme Inhibition Nucleoside Analogs

Validated Application Scenarios: Where 3-Methylthymine Provides a Proven Scientific Advantage


Investigating DNA Repair Kinetics of the AlkB and ABH3 Dioxygenases

3-Methylthymine is the definitive substrate for studying the inefficient repair of minor, N3-alkylated DNA lesions. Its slower repair rate compared to 3-methylcytosine and its unique preference for repair in a double-stranded context (unlike major AlkB substrates) [1] make it an essential tool for delineating the full substrate scope and mechanistic nuances of the AlkB family. Researchers can use it to model persistent DNA damage and investigate how cells process lesions that escape primary repair pathways.

Probing the Substrate Specificity and Inhibitor Screening of the FTO Protein

Given its validated role as a substrate for the obesity-associated FTO demethylase, 3-Methylthymine incorporated into single-stranded DNA oligonucleotides is a critical reagent. Its quantifiable, efficient demethylation by FTO, and the negligible activity against the double-stranded counterpart [2], provides a robust, well-characterized system for in vitro FTO activity assays. This is directly applicable to screening for novel FTO inhibitors in drug discovery programs targeting metabolic disorders.

Modeling Persistent and Genotoxic DNA Damage In Vivo

For toxicology and genetic studies in model organisms like E. coli, 3-Methylthymine serves as a precise tool to create a defined, quantifiable DNA lesion. Its demonstrated ability to act as a potent replication block that is uniquely unaffected by the AlkB repair protein [3] allows researchers to decouple damage formation from repair. This enables focused studies on translesion DNA synthesis (TLS), the role of SOS polymerases, and the contribution of specific, unrepaired lesions to long-term mutagenesis.

Synthesis of Specialized Nucleoside Analogues for Kinase Research

In medicinal chemistry, 3-Methylthymine is a valuable building block for generating focused libraries of nucleoside analogues. Its demonstrated incorporation into acyclic TK-2 inhibitors [4] confirms its utility in structure-activity relationship (SAR) studies. Chemists can use 3-Methylthymine to probe the steric and electronic requirements of the base-binding pocket in various nucleoside kinases, facilitating the design of more selective and potent enzyme inhibitors.

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